3-Benzylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylfuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a benzyl group attached at the third position.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing this compound involves the Friedel-Crafts alkylation of benzofuran with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sonogashira Cross-Coupling: Another approach involves the Sonogashira cross-coupling reaction between a benzofuran derivative and a benzyl halide, followed by hydrogenation and hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzofuran-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-benzyl-2,3-dihydrobenzofuran using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: 3-Benzyl-2,3-dihydrobenzofuran.
Substitution: Functionalized benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and advanced materials
Wirkmechanismus
The mechanism of action of 3-Benzylfuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, lacking the benzyl group at the third position.
2-Benzylfuran: Similar structure but with the benzyl group attached at the second position.
Benzothiophene: Contains a sulfur atom in place of the oxygen atom in the furan ring.
Uniqueness: 3-Benzylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the third position enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
62495-31-2 |
---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-benzylfuran |
InChI |
InChI=1S/C11H10O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-7,9H,8H2 |
InChI-Schlüssel |
XEVDSPQSOZLKEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.